trans-alpha-Bergamotene

Description

Significance of Sesquiterpenoids in Biological Systems Research

Sesquiterpenoids are a large and diverse class of terpenes composed of three isoprene (B109036) units, giving them a 15-carbon backbone. cannabisdatabase.ca They are significant in biological systems research due to their wide array of biological activities. tandfonline.comnih.govresearchgate.net Research has shown that various sesquiterpenoids possess antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. tandfonline.comnih.govresearchgate.netnumberanalytics.comacs.orgresearchgate.net

In the natural world, sesquiterpenoids play crucial ecological roles. nih.gov Plants produce them as part of their defense mechanisms against herbivores and pathogens. wikipedia.orgnih.gov They can act as antifeedants, deterring insects and other animals from consuming the plant. nih.gov Furthermore, some sesquiterpenoids are volatile organic compounds that can act as airborne signals to attract the natural enemies of herbivorous insects, a form of indirect defense. wikipedia.orgnih.gov They are also known to function as insect pheromones, influencing insect behavior. wikipedia.orgcannabisdatabase.ca The diverse biological activities and ecological functions of sesquiterpenoids have made them a focal point in research for potential applications in the pharmaceutical, agricultural, and fragrance industries. tandfonline.comnih.govresearchgate.netnumberanalytics.com

Overview of Bergamotene (B12702309) Isomers in Natural Product Discovery

The bergamotenes are a group of isomeric sesquiterpenes that include α-cis-bergamotene, α-trans-bergamotene, β-cis-bergamotene, and β-trans-bergamotene. cannabisdatabase.ca The initial discovery and naming of this class of compounds are linked to their isolation from the essential oil of bergamot orange. All bergamotene isomers are biosynthesized from farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenes. wikipedia.orgcannabisdatabase.ca

The different isomers arise from the activity of various terpene synthase enzymes that catalyze the cyclization of FPP into the characteristic bicyclic bergamotene structure. wikipedia.org These isomers are found in the essential oils of a variety of plants, though their relative ratios can differ depending on the plant species and environmental factors. For instance, they are found in anise, basil, cumin, and various citrus fruits like lime and lemon. cannabisdatabase.ca The subtle differences in the spatial arrangement of atoms among the isomers can lead to significant differences in their physical properties, such as volatility, and their biological activities.

Academic Research Focus and Current State of Knowledge on trans-alpha-Bergamotene

Academic research on this compound has illuminated its chemical properties and its significant ecological roles. It is a clear, colorless to pale yellow liquid with a characteristic citrusy, fresh, and earthy green aroma. smolecule.comventos.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₄ | smolecule.comnist.gov |

| Molecular Weight | 204.35 g/mol | smolecule.comnist.gov |

| Appearance | Clear, colorless to pale yellow liquid | smolecule.comventos.com |

| Odor | Citrusy, fresh, earthy green | ventos.com |

| Boiling Point | 489-500 °F (254-260 °C) | botanicatesting.com |

| Flash Point | 213 °F (100.56 °C) | botanicatesting.comthegoodscentscompany.com |

| Solubility | Insoluble in water | cannabisdatabase.cabotanicatesting.com |

| CAS Number | 13474-59-4 | smolecule.comnist.gov |

The biosynthesis of this compound from farnesyl pyrophosphate is catalyzed by specific enzymes called terpene synthases, such as exo-alpha-bergamotene synthase. wikipedia.orgwikipedia.orgvulcanchem.com In some cases, these enzymes can produce a mixture of sesquiterpenoids. wikipedia.org

A significant area of research has been its role in plant-insect interactions. A well-documented example is its function in the wild tobacco plant, Nicotiana attenuata. wikipedia.orgcannabisdatabase.ca At night, the flowers of this plant emit this compound to attract the tobacco hawk moth (Manduca sexta) for pollination. wikipedia.org During the day, however, the leaves of the same plant release this compound to attract predatory insects that feed on the eggs and larvae of the pollinating moth. wikipedia.org This dual role highlights the complexity of chemical signaling in ecosystems.

Furthermore, this compound has been identified as a component of the sex pheromone of the parasitic wasp Melittobia digitata. wikipedia.orgnih.gov Recent research has also explored the production of this compound through fermentation, which could provide a sustainable source for its potential use in the food and fragrance industries. smolecule.com Additionally, novel bergamotene derivatives and the enzymes responsible for their synthesis have been discovered in fungi, expanding the known diversity of these compounds. nih.govrsc.org

Structure

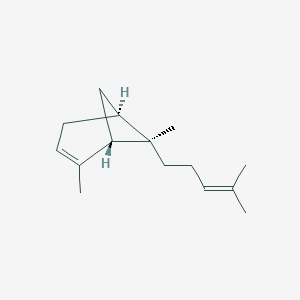

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,5S,6R)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3/t13-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBFCQPIMVLNIU-SOUVJXGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2CC1C2(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H]2C[C@@H]1[C@]2(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017570 | |

| Record name | (-)-αlpha-trans-Bergamotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13474-59-4 | |

| Record name | trans-α-Bergamotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13474-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bergamotene, (E)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-αlpha-trans-Bergamotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-BERGAMOTENE, (E)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599TK2712C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Chemotaxonomic Significance of Trans Alpha Bergamotene

Distribution Patterns in Diverse Plant Taxa

Trans-alpha-bergamotene is a notable constituent of the essential oils of numerous plant species, contributing to their characteristic aromas and mediating ecological interactions. Its presence has been documented in a wide array of botanical families, showcasing a broad yet specific distribution.

Identification in Essential Oil Compositions across Botanical Families

The occurrence of this compound has been confirmed in the essential oils of various plant families, including but not limited to the Apiaceae, Rutaceae, Lamiaceae, and Asteraceae. In the Apiaceae family, it is found in carrots (Daucus carota) wikipedia.org. Within the Rutaceae family, this compound is a component of the essential oils of citrus fruits such as bergamot (Citrus bergamia), lime (Citrus aurantiifolia), and citron wikipedia.org. The Lamiaceae family also features species that produce this sesquiterpene, including sweet basil (Ocimum basilicum) researchgate.net. Furthermore, it has been identified in members of the Asteraceae family researchgate.net.

The concentration of this compound in the essential oils of these plants can vary significantly. For instance, in the fruit essential oil of Mespilodaphne cymbarum, it was found to be a significant component at 8.18% mdpi.com. In contrast, its presence in the essential oil of Boswellia dalzielii oleogum resin is found in trace amounts mdpi.com.

Table 1: Presence of this compound in Various Plant Species

| Botanical Family | Species | Common Name | Plant Part | Reference |

|---|---|---|---|---|

| Apiaceae | Daucus carota | Carrot | Not Specified | wikipedia.org |

| Rutaceae | Citrus bergamia | Bergamot | Not Specified | wikipedia.org |

| Rutaceae | Citrus aurantiifolia | Lime | Not Specified | wikipedia.org |

| Rutaceae | Citrus sp. | Citron | Not Specified | wikipedia.org |

| Lamiaceae | Ocimum basilicum | Sweet Basil | Not Specified | researchgate.net |

| Lauraceae | Mespilodaphne cymbarum | - | Fruit | mdpi.com |

| Burseraceae | Boswellia dalzielii | Frankincense | Oleogum Resin | mdpi.com |

| Clusiaceae | Platonia insignis | Bacuri | Leaf | plantsjournal.com |

Intra- and Inter-species Variation in Accumulation Profiles

The production and accumulation of this compound are not uniform, exhibiting considerable variation both within and between species. This variability can be attributed to genetic differences, environmental factors, and developmental stages of the plant.

Intraspecific variation is evident in the wild tobacco plant, Nicotiana attenuata. Studies have revealed that the emission of (E)-α-bergamotene varies among different natural accessions of this species, and this variation is linked to allelic differences in the terpene synthase gene NaTPS38 nih.gov. Similarly, a study on Platonia insignis from the Brazilian Amazon showed that while this compound was a consistent component of the leaf essential oil, its concentration, along with other constituents, varied depending on the geographical location and the season (dry vs. rainy) plantsjournal.com.

Interspecific variation is also well-documented. For example, the wild tomato species Solanum habrochaites produces bergamotenes, whereas the domesticated tomato, Solanum lycopersicum, does not, highlighting how domestication can lead to the loss of specific secondary metabolite production researchgate.net. Furthermore, a chemical variability study of the essential oils from the Citrus subgenus Papeda and its relatives demonstrated distinct compositional differences among species, with this compound being present in Citrus hystrix but absent in others nih.gov.

Presence and Functional Roles in Other Biological Kingdoms

The occurrence of this compound is not limited to the plant kingdom. It is also biosynthesized by fungi and utilized by insects, where it serves critical biological functions.

Fungal Biosynthesis and Metabolite Identification

Fungi are also known producers of bergamotenes. For instance, the marine-derived fungus Nectria sp. HLS206 has been shown to produce (+)-α-trans-bergamotene derivatives with an unusual (2R,6R) configuration nih.gov. This discovery is significant as most known bergamotene (B12702309) derivatives from plants possess a (2S,6S)-bergamotene backbone nih.gov. The biosynthesis in this fungus is catalyzed by the (+)-α-trans-bergamotene synthase NsBERS nih.gov. Other fungi, such as Lachnellula suecica and Botrytis cinerea, have also been found to possess synthases for this compound nih.gov.

Furthermore, β-trans-bergamotene, a closely related isomer, is a precursor in the biosynthesis of the antibiotic fumagillin (B1674178) in the fungus Aspergillus fumigatus wikipedia.org. This highlights the role of bergamotenes as important intermediates in fungal metabolic pathways.

Insect-Derived Occurrence and Secretion

In the insect world, this compound plays a crucial role in chemical communication, particularly as a pheromone. The male of the ectoparasitoid wasp Melittobia digitata releases both alpha- and beta-trans-bergamotene as the primary components of its sex attractant pheromone to lure females mdpi.com.

A more complex functional role is observed in the interaction between the tobacco plant (Nicotiana attenuata) and the tobacco hawk moth (Manduca sexta). The plant's flowers emit α-trans-bergamotene at night to attract the moths for pollination. However, during the day, the leaves of the same plant produce this compound to attract predatory insects that feed on the larvae and eggs of the pollinator, thus serving a dual role in reproduction and defense wikipedia.org.

Application as a Chemotaxonomic Marker in Ecological and Evolutionary Studies

The specific and often restricted distribution of secondary metabolites like this compound makes them valuable tools for chemotaxonomy, the classification of organisms based on their chemical constituents plantsjournal.com. The presence or absence, as well as the relative abundance, of such compounds can provide insights into the evolutionary relationships between species and genera.

Sesquiterpenes, as a class of compounds, are considered important taxonomic markers in families like Asteraceae researchgate.net. While studies focusing specifically on this compound as a primary chemotaxonomic marker are still emerging, the principle is well-established. For example, a study on the genus Vitex suggested that the types of sesquiterpenes produced, which are derived from specific biosynthetic pathways and cyclizations, can serve as a new approach to the chemotaxonomy of the genus nih.gov. Similarly, the distribution of drimane-type sesquiterpenes has been used to support the sub-classification of the Persicaria section of the Polygonum genus researchgate.net.

The variation in this compound profiles, both within and between species, reflects the underlying genetic and evolutionary histories. As analytical techniques become more refined, the utility of specific sesquiterpenes like this compound as chemotaxonomic markers is expected to grow, providing a clearer understanding of plant and fungal evolution and their ecological interactions.

Biosynthetic Pathways and Enzymology of Trans Alpha Bergamotene

Precursor Metabolism and Isoprenoid Pathway Integration

The construction of all terpenoids, including trans-alpha-bergamotene, relies on the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are synthesized through two distinct and evolutionarily ancient metabolic routes: the Mevalonic Acid (MVA) pathway and the Methyl-Erythritol-Phosphate (MEP) pathway.

The direct precursor for all sesquiterpenes is the C15 molecule Farnesyl Diphosphate (FPP). wikipedia.orgmdpi.com FPP's central role as the key substrate for this compound synthesis is well-established. wikipedia.orgsmolecule.com Its formation is catalyzed by FPP synthase (FPPS), a key enzyme that orchestrates the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule. nih.govfrontierspartnerships.orgmdpi.com This reaction first produces geranyl diphosphate (GPP, C10), which is then elongated with another IPP unit to yield FPP. nih.govnih.gov

FPP stands at a critical branch point in the isoprenoid pathway. mdpi.com From this juncture, metabolic flux can be directed towards the synthesis of a vast array of essential molecules, including sterols, carotenoids, dolichols, and sesquiterpenes. mdpi.comfrontierspartnerships.org The conversion of the linear FPP molecule into the complex bicyclic structure of this compound is the committed step catalyzed by a specific class of enzymes called terpene synthases. smolecule.com

The foundational C5 units, IPP and DMAPP, are produced through two primary pathways that are often compartmentalized within the cell. nih.govplos.org

The Mevalonic Acid (MVA) Pathway: In plants, the MVA pathway operates in the cytosol. plos.org This pathway is the primary source of IPP and DMAPP for the biosynthesis of sesquiterpenes (like bergamotene), triterpenes, and sterols. plos.orgunivie.ac.at

The Methyl-Erythritol-Phosphate (MEP) Pathway: The MEP pathway is located in the plastids of plant cells and is also found in most eubacteria. plos.orgubc.ca It is typically responsible for supplying precursors for the synthesis of monoterpenes, diterpenes, carotenoids, and chlorophylls. plos.org

While both pathways coexist in plants, the cytosolic MVA pathway is the principal contributor of the FPP pool used for sesquiterpene synthesis. plos.orgunivie.ac.at Although some "crosstalk" or exchange of intermediates between the two pathways can occur, the compartmentalization generally ensures a directed flow of precursors for different classes of terpenoids. plos.orgresearchgate.net Therefore, the biosynthesis of this compound is fundamentally integrated with the metabolic activity of the MVA pathway.

Functional Characterization of Terpene Synthase (TPS) Enzymes

Terpene synthases (TPS) are the key enzymes responsible for the remarkable diversity of terpene structures. They catalyze the conversion of acyclic prenyl diphosphate precursors, such as FPP, into a wide array of cyclic and acyclic products. The functional characterization of the specific TPS enzymes that produce this compound has provided significant insight into their evolution, mechanism, and catalytic capabilities.

Through molecular cloning and heterologous expression techniques, several this compound synthases have been identified and characterized from various plant and fungal species. These studies involve isolating the gene encoding the synthase, expressing it in a host system (like E. coli or yeast), and then assaying the purified recombinant enzyme for its function.

Notable examples include:

LaBERS: Cloned from lavender (Lavandula angustifolia), LaBERS was the first functionally characterized this compound synthase. ubc.caresearchgate.net

LoTPS4: Identified in the oriental hybrid lily 'Siberia', LoTPS4 is a multiproduct enzyme that generates this compound as its major product when supplied with FPP. nih.gov

NsBERS and LsBERS: These are (+)-α-trans-bergamotene synthases discovered in the fungi Nectria sp. and Lachnellula suecica, respectively, highlighting that the production of this compound is not limited to the plant kingdom. nih.gov

Other Plant Synthases: Functional synthases have also been found in maize (Zea mays), where TPS10 produces the compound, and in wild tobacco (Nicotiana attenuata), which utilizes NaTPS38. smolecule.com

| Enzyme | Source Organism | Primary Product(s) from FPP |

|---|---|---|

| LaBERS | Lavandula angustifolia (Lavender) | This compound |

| LoTPS4 | Lilium 'Siberia' (Lily) | This compound (major) |

| NsBERS | Nectria sp. HLS206 (Fungus) | (+)-alpha-trans-Bergamotene |

| TPS10 | Zea mays (Maize) | (-)-exo-alpha-Bergamotene (major) |

| NaTPS38 | Nicotiana attenuata (Wild Tobacco) | This compound |

The conversion of the linear FPP substrate into the bicyclic this compound involves a sophisticated carbocation-driven reaction cascade within the enzyme's active site. smolecule.com The general mechanism proceeds through several key steps:

Ionization: The process begins with the Mg²⁺-dependent cleavage of the diphosphate group from FPP. smolecule.comnih.gov This generates a highly reactive allylic carbocation.

Cyclization: The carbocation undergoes a series of intramolecular cyclizations. This typically involves a 1,6-cyclization to form a bisabolyl cation intermediate, which is a common precursor in many sesquiterpene syntheses. smolecule.comnih.gov

Secondary Cyclization and Rearrangement: The intermediate cation undergoes further cyclization and potential rearrangements to establish the distinctive bicyclo[3.1.1]heptane framework of the bergamotene (B12702309) core. smolecule.com

Termination: The reaction is terminated by a final deprotonation step, which neutralizes the carbocation and releases the stable final product, this compound, from the active site. smolecule.com

Terpene synthases frequently produce a spectrum of related products rather than a single compound. This is due to the multiple reaction pathways available to the carbocation intermediates within the active site. For instance, the synthase from maize produces a blend of sesquiterpenes from FPP, with (-)-exo-α-bergamotene being the most abundant. wikipedia.orgenzyme-database.org Similarly, the LoTPS4 enzyme from lily yields trans-α-bergamotene as the main product from FPP, but also creates minor amounts of other sesquiterpenes. nih.gov

| Product | Relative Percentage (%) |

|---|---|

| (-)-exo-alpha-Bergamotene | 74% |

| (E)-Nerolidol | 10% |

| (Z)-alpha-Bisabolene | 6% |

| (E)-beta-Farnesene | 5% |

| beta-Sesquiphellandrene | 1% |

While many terpene synthases exhibit high specificity for a single prenyl diphosphate substrate, others display "catalytic promiscuity," meaning they can accept multiple substrates or catalyze different reactions. nih.govresearchgate.netnih.gov This phenomenon is particularly evident in some bergamotene synthases.

A prime example is LaBERS from lavender. Although it is a sesquiterpene synthase that uses FPP (C15), it can also accept the smaller monoterpene precursor, geranyl diphosphate (GPP, C10), to produce monoterpenes, albeit at a lower rate. researchgate.net Surprisingly, kinetic studies showed it has a higher affinity for GPP than for FPP. researchgate.net

The LoTPS4 enzyme from lily is another clear demonstration of this promiscuity. It efficiently uses both GPP and FPP as substrates. When supplied with GPP, it produces a range of monoterpenes, including D-limonene and β-myrcene. When supplied with FPP, its product profile shifts to sesquiterpenes, with trans-α-bergamotene being the major output. nih.gov This dual-substrate capability highlights the evolutionary adaptability of terpene synthases. The structural flexibility of the enzyme's active site is a key determinant of this promiscuity, and research has shown that even single amino acid changes can alter substrate preference, for example, converting a monoterpene synthase into a sesquiterpene synthase. smolecule.comnih.gov

Genetic and Molecular Regulation of Biosynthetic Gene Expression

The biosynthesis of this compound is a tightly regulated process, governed by a complex interplay of genetic and molecular factors. The expression of the genes encoding the necessary biosynthetic enzymes, particularly terpene synthases (TPS), is controlled at the transcriptional level. This regulation ensures that the production of this compound occurs at the appropriate time, in the correct tissues, and in response to specific developmental and environmental cues.

Identification of Regulatory Elements and Transcription Factors

The transcriptional regulation of sesquiterpene biosynthesis, including that of this compound, is orchestrated by the interaction of trans-acting transcription factors (TFs) with cis-regulatory elements located in the promoter regions of biosynthetic genes. nih.govmdpi.com

Cis-Regulatory Elements: Promoter analysis of various terpene synthase genes has identified several conserved cis-regulatory elements that are crucial for their expression. These short DNA sequences serve as binding sites for transcription factors. Key elements include:

G-box (CACGTG): This element is a binding site for basic helix-loop-helix (bHLH) and basic leucine zipper (bZIP) transcription factors. It is frequently found in the promoters of genes responsive to the phytohormone jasmonic acid (JA), a key signaling molecule in plant defense and secondary metabolism. nih.govnih.gov

W-box (TTGACC/T): This is the cognate binding site for WRKY transcription factors, a large family of regulators involved in various stress responses and developmental processes. frontiersin.orgnih.govmdpi.com

GCC-box: Recognized by APETALA2/Ethylene Response Factor (AP2/ERF) family proteins, this element is involved in responses to ethylene and jasmonate signaling. nih.gov

Transcription Factors: Several families of transcription factors have been identified as key regulators of sesquiterpene synthase gene expression. oup.com These TFs often act in combinatorial networks to fine-tune the metabolic output.

MYC Transcription Factors: The bHLH transcription factor MYC2 has been identified as a master regulator of jasmonate-responsive genes. oup.comresearchgate.net In Nicotiana attenuata, MYC2 is essential for the floral emission of (E)-α-bergamotene. pnas.org It directly binds to the G-box elements in the promoters of sesquiterpene synthase genes, such as TPS21 and TPS11 in Arabidopsis thaliana, to activate their expression. oup.comresearchgate.net The activity of MYC2 is modulated by its interaction with Jasmonate ZIM-domain (JAZ) proteins, which act as repressors. nih.gov In the presence of bioactive jasmonates like JA-isoleucine (JA-Ile), JAZ proteins are degraded, releasing MYC2 to activate gene expression. pnas.org

AP2/ERF Family: Members of the APETALA2/Ethylene Response Factor family are also significant regulators. frontiersin.orgchinagene.cn For instance, in Artemisia annua, the AP2/ERF TFs, ERF1 and ERF2, regulate genes involved in the biosynthesis of the sesquiterpene artemisinin. nih.gov Similarly, CitAP2.10 in sweet orange activates the CsTPS1 gene, which is responsible for the production of the sesquiterpene valencene. oup.com These TFs often integrate signals from both jasmonate and ethylene pathways.

WRKY Transcription Factors: This family of TFs plays a crucial role in regulating secondary metabolism in response to stress. frontiersin.orgnih.govnih.govresearchgate.net They bind to W-box elements in the promoters of their target genes. frontiersin.orgnih.gov For example, GaWRKY1 from cotton has been shown to regulate the biosynthesis of gossypol, a sesquiterpenoid. nih.gov In Catharanthus roseus, CrWRKY1 is involved in regulating terpenoid indole alkaloid biosynthesis. frontiersin.org

Table 1: Key Transcription Factors Regulating Sesquiterpene Biosynthesis

| Transcription Factor Family | Specific Factor(s) | Target Gene(s)/Pathway | Plant Species |

|---|---|---|---|

| bHLH | MYC2 | Sesquiterpene Synthases (TPS21, TPS11, NaTPS38) | Arabidopsis thaliana, Nicotiana attenuata oup.comresearchgate.netresearchgate.netnih.gov |

| AP2/ERF | ERF1, ERF2, CitAP2.10 | Amorpha-4,11-diene synthase, CsTPS1 | Artemisia annua, Sweet Orange oup.comnih.gov |

| WRKY | GaWRKY1, CrWRKY1 | Gossypol biosynthesis, Terpenoid Indole Alkaloid pathway | Cotton, Catharanthus roseus frontiersin.orgnih.gov |

| bZIP | TgbZIP44 | Terpene biosynthesis (TgGPPS) | Torreya grandis oup.com |

Environmental and Developmental Influences on Biosynthetic Flux

The production of this compound is not constitutive but is dynamically regulated by both internal developmental programs and external environmental stimuli. This ensures that the compound is produced when and where it is most needed, optimizing the plant's allocation of resources for defense and ecological interactions.

Developmental Influences: The emission of this compound is often highly tissue-specific. In wild tobacco (Nicotiana attenuata), the compound serves a dual function that is spatially segregated. researchgate.netnih.gov

Floral Tissues: In flowers, (E)-α-bergamotene is released at night. researchgate.net This emission acts as a crucial floral signal to attract pollinators, specifically the hawk moth Manduca sexta, thereby increasing pollination success. researchgate.netnih.gov This process is regulated by flower-specific expression of the terpene synthase NaTPS38 and is under the control of the jasmonate signaling pathway, which includes the flower-specific repressor NaJAZi and the transcription factor MYC2. pnas.orgresearchgate.net

Foliar Tissues: In leaves, the same compound is produced and released primarily during the day in response to herbivory. researchgate.net Here, it functions as an indirect defense mechanism, attracting predators of the herbivores, such as Geocoris bugs which prey on M. sexta larvae. researchgate.net The induction in leaves is also mediated by jasmonic acid signaling, which is a classic response to insect damage. frontiersin.orgscience.gov

This tissue-specific regulation, driven by the differential expression of a single gene (NaTPS38), allows the plant to resolve the ecological dilemma of using the same compound to attract a pollinator that is also a herbivore in its larval stage. researchgate.netnih.gov

Environmental Influences:

Biotic Stress (Herbivory): As mentioned, attack by herbivores is a potent inducer of this compound synthesis in vegetative tissues. frontiersin.org The mechanical damage and chemical cues from insect oral secretions trigger a rapid increase in the production of jasmonic acid, which in turn activates the expression of terpene synthase genes, leading to the emission of volatile sesquiterpenes. science.gov This induced response is a cornerstone of indirect plant defense.

Temperature: Temperature can significantly impact the volatility and emission rates of terpenes. frontiersin.org Higher temperatures generally increase the vapor pressure of these compounds, leading to higher emission rates. Furthermore, temperature can influence enzyme kinetics and the expression of biosynthetic genes. Studies on other plant species have shown that moderate increases in temperature can enhance the emission of both monoterpenes and sesquiterpenes.

Table 2: Summary of Influences on this compound Biosynthetic Flux

| Factor | Influence | Mechanism | Primary Function |

|---|---|---|---|

| Developmental | |||

| Floral Tissue | Increased nocturnal emission | Tissue-specific expression of NaTPS38 via JA/MYC2 signaling | Pollinator Attraction pnas.orgresearchgate.netnih.gov |

| Leaf Tissue | Induced diurnal emission | Herbivore-induced JA signaling activates NaTPS38 | Indirect Defense researchgate.netfrontiersin.org |

| Environmental | |||

| Herbivory | Strong induction of synthesis and emission | Jasmonic acid pathway activation | Indirect Defense researchgate.netfrontiersin.org |

| Light | Modulates emission | Affects precursor availability from photosynthesis | General Metabolic Regulation frontiersin.orgmdpi.com |

| Temperature | Modulates emission rate | Affects compound volatility and enzyme kinetics | Physicochemical Regulation frontiersin.org |

Chemical Synthesis and Derivatization Strategies for Trans Alpha Bergamotene Research

Enantioselective and Stereoselective Total Synthesis Approaches

The absolute configuration of trans-alpha-bergamotene is a critical determinant of its biological activity. Consequently, the development of enantioselective and stereoselective total synthesis approaches has been a significant focus of research.

The total synthesis of bergamotene (B12702309) isomers has been approached through various methodologies, often leveraging classic and contemporary synthetic strategies. An early successful total synthesis of racemic α-trans- and α-cis-bergamotene was described, providing a foundational route to these natural products. acs.org This synthesis established key bond formations and strategic disconnections that have influenced subsequent work in the field.

More recent research has focused on developing more efficient and stereocontrolled methods. While the bulk of published work has centered on racemic syntheses, the principles established within these routes are fundamental to the design of enantioselective variants. acs.org The laboratory synthesis of racemic mixtures of alpha-trans- and beta-trans-bergamotene can be achieved through nucleophilic and organometallic displacement reactions on allylic compounds, with specific reaction conditions favoring the formation of the desired stereoisomer. smolecule.com

A notable aspect of bergamotene synthesis is the construction of the bicyclo[3.1.1]heptane core. This strained ring system requires careful planning to achieve the desired stereochemistry. Intramolecular cyclization reactions are a common and effective strategy to forge this key structural motif.

The stereochemical outcome of the cyclization reactions that form the bicyclic core of bergamotene is paramount. In nature, terpene synthases exert exquisite control over the stereochemistry of these transformations. For instance, the biosynthesis of all bergamotenes proceeds from farnesyl pyrophosphate (FPP). wikipedia.org Fungal systems, such as Nectria sp., have been shown to produce exclusively (2R,6R)-trans-α-bergamotene through a highly controlled enzymatic cyclization. smolecule.com This involves the enzyme NsBERS, which directs an endo-anti cyclization of a left-handed helical FPP conformation via a bisabolyl cation intermediate to form the (2R,6R)-bicyclo[3.1.1]heptane skeleton. smolecule.com

In contrast, plant terpene synthases can exhibit more flexibility, sometimes leading to mixtures of stereoisomers. This difference in stereochemical control is attributed to the topology of the enzyme's active site. Fungal synthases often have a more rigid active site, which strictly dictates the conformation of the substrate and the trajectory of the cyclization cascade. smolecule.com

In chemical synthesis, achieving high levels of stereocontrol in cyclization reactions is a significant challenge. The conformation of the acyclic precursor and the nature of the catalyst or reaction conditions play a crucial role in determining the stereochemistry of the final product. Researchers often employ chiral auxiliaries, asymmetric catalysts, or substrate-controlled diastereoselective reactions to influence the stereochemical outcome of key cyclization steps.

Table 1: Comparison of Stereochemical Control in Biosynthesis vs. Chemical Synthesis

| Feature | Biosynthesis (Fungal) | Chemical Synthesis |

| Stereoselectivity | High (often single enantiomer) | Variable, depends on methodology |

| Control Element | Enzyme active site topology | Chiral auxiliaries, catalysts, reaction conditions |

| Precursor Conformation | Strictly controlled | Influenced by reaction design |

| Example | Nectria sp. produces exclusively (2R,6R)-trans-α-bergamotene | Racemic syntheses are common, enantioselective routes are a key research goal |

Exploration of Chemical Reactivity and Derivative Formation

Understanding the chemical reactivity of this compound is essential for the synthesis of derivatives and analogues for further study. The presence of a trisubstituted double bond within a strained bicyclic system dictates its reactivity towards various reagents.

The double bond in this compound is susceptible to oxidation. Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) are expected to react with the double bond to form an epoxide. masterorganicchemistry.com This epoxidation would likely occur from the less sterically hindered face of the molecule. The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to introduce new functional groups.

Rearrangement reactions are also a characteristic feature of bicyclic terpenes like bergamotene, particularly under acidic conditions. The strained nature of the bicyclo[3.1.1]heptane system makes it prone to carbocation-mediated rearrangements. These rearrangements can lead to the formation of isomeric terpene skeletons.

The electron-rich double bond of this compound readily undergoes electrophilic addition reactions. For example, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate, with the halogen adding to the more substituted carbon. Similarly, halogenation with reagents like bromine (Br₂) would result in the formation of a vicinal dihalide. These reactions provide a direct route to functionalized bergamotene derivatives. smolecule.com

Other functional group modifications can be envisaged based on the reactivity of the alkene. For instance, hydroboration-oxidation would lead to the anti-Markovnikov addition of a hydroxyl group, while ozonolysis would cleave the double bond to furnish carbonyl compounds.

The diverse biological activities reported for bergamotane sesquiterpenoids, including antimicrobial and hypoglycemic effects, provide a strong impetus for the synthesis of analogues to conduct structure-activity relationship (SAR) studies. nih.govmdpi.com SAR studies are crucial for identifying the key structural features responsible for a compound's biological activity and for optimizing its potency and selectivity.

Advanced Analytical Methodologies for Trans Alpha Bergamotene Research

Hyphenated Chromatographic Techniques for Qualitative and Quantitative Analysis

Hyphenated chromatography, particularly Gas Chromatography-Mass Spectrometry (GC-MS), stands as the cornerstone for the analysis of volatile compounds like trans-alpha-Bergamotene. Its ability to separate complex mixtures and provide mass spectral data for component identification makes it indispensable.

Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

The qualitative and quantitative analysis of this compound is heavily reliant on the optimization of GC-MS protocols to achieve the necessary resolution and sensitivity. The separation is typically performed on a low-bleed, non-polar capillary column, such as a HP-5MS, which is well-suited for terpene analysis habitablefuture.org. Optimization involves several key parameters that must be fine-tuned to ensure accurate identification and quantification.

Key to the process is the column temperature program. A typical program starts at a lower temperature, around 60-70°C, which is held for a few minutes before ramping up at a controlled rate (e.g., 3-4°C/min) to a final temperature of approximately 280°C habitablefuture.orgresearchgate.net. This gradual increase allows for the separation of compounds with a wide range of boiling points. The carrier gas, usually helium, must be maintained at a constant flow rate, typically around 1.0 mL/min, to ensure reproducible retention times vt.edu.

For the mass spectrometer, temperatures for the injector, ion source, and transfer line are critical; common settings are 230°C, 250°C, and 280°C, respectively researchgate.net. Electron ionization (EI) at 70 eV is the standard method for creating ions. Data acquisition is often performed in total ion chromatogram (TIC) mode, scanning a mass-to-charge (m/z) range from approximately 50 to 350 amu, which covers the molecular ion and characteristic fragments of sesquiterpenes like this compound vt.edu.

Table 1: Optimized GC-MS Parameters for this compound Analysis

| Parameter | Optimized Value/Condition | Purpose |

| GC System | ||

| Column Type | HP-5MS (or equivalent low-bleed non-polar) | Separation of terpenes |

| Carrier Gas | Helium (99.999% purity) | Inert mobile phase |

| Flow Rate | ~1.0 mL/min | Consistent retention times |

| Temperature Program | Initial: 60-70°C, Ramp: 3-4°C/min, Final: 280°C | Separation of complex volatile mixture |

| Injector Temperature | ~230°C | Volatilization of the sample |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | Fragmentation for identification |

| Ionization Energy | 70 eV | Standard energy for library matching |

| Mass Scan Range | 50-350 m/z | Detection of molecular ion and fragments |

| Ion Source Temp. | ~250°C | Efficient ionization |

| Transfer Line Temp. | ~280°C | Prevents condensation of analytes |

Application of Headspace Solid-Phase Microextraction (HS-SPME-GC/MS) for Volatile Profiling

For analyzing the volatile profile of samples containing this compound, such as essential oils or plant tissues, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful, solvent-free sample preparation technique. It concentrates volatile and semi-volatile compounds from the headspace above the sample onto a coated fiber, which is then directly desorbed into the GC injector evitachem.comnist.gov.

The selection of the SPME fiber is crucial for efficient extraction. A combination fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often chosen for its ability to adsorb a broad range of analytes evitachem.comscience.gov. The optimization of HS-SPME involves several parameters, including extraction time and temperature, which are often interdependent nist.govd-nb.info. For instance, an extraction may be performed at a moderately elevated temperature (e.g., 37-50°C) for a duration of 20 to 50 minutes to facilitate the release of volatiles from the matrix into the headspace d-nb.info. In some cases, such as with pure essential oils, a very short extraction time of seconds may be used to prevent fiber saturation researchgate.net.

Table 2: Key Optimization Parameters for HS-SPME of Volatiles

| Parameter | Levels/Range | Influence on Extraction |

| Fiber Coating | DVB/CAR/PDMS, PDMS, etc. | Analyte affinity and extraction efficiency |

| Extraction Temp. | 37°C - 80°C | Affects vapor pressure of analytes |

| Extraction Time | 15 seconds - 60 minutes | Duration for analytes to adsorb to fiber |

| Sample Volume | Varies | Affects headspace volume and concentration |

| Agitation | On/Off (rpm) | Facilitates equilibrium between sample and headspace |

| Desorption Time | 1 - 5 minutes | Ensures complete transfer of analytes to GC |

Spectroscopic Techniques for Structural Elucidation and Confirmation

While GC-MS is excellent for identifying known compounds via library matching, definitive structural elucidation requires spectroscopic techniques that can map the atomic framework of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of a compound. Although detailed, publicly available experimental ¹H and ¹³C NMR datasets for this compound are scarce in the surveyed literature, the methodology for its structural elucidation is well-established.

Based on its known structure, the ¹³C NMR spectrum of this compound is predicted to display 15 distinct signals, corresponding to its 15 carbon atoms. The spectrum would feature signals in the olefinic region (δ 110-150 ppm) for the four sp² hybridized carbons of the double bonds and in the aliphatic region (δ 10-60 ppm) for the remaining sp³ hybridized carbons, including several methyl groups and the bicyclic ring system.

The ¹H NMR spectrum would provide information on the chemical environment of the 24 protons. It would show characteristic signals for protons on double bonds (olefinic protons), protons adjacent to double bonds (allylic protons), and the various aliphatic protons within the strained bicyclo[3.1.1]heptane core.

To assemble the structure, two-dimensional (2D) NMR experiments are essential:

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing the key information to connect the different spin systems and piece together the entire carbon skeleton, including the placement of quaternary carbons and the side chain.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unambiguously determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. While standard MS can provide a nominal mass, HRMS can measure the mass to within 0.001 atomic mass units or better, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₅H₂₄. Using the exact masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis of this compound would yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), thereby confirming the molecular formula as C₁₅H₂₄ and ruling out other possibilities. This technique is definitive for confirming the elemental composition of a purified compound.

Advanced Data Analysis and Chemometric Approaches for Complex Mixtures

When this compound is present in a complex mixture like an essential oil, its analysis benefits from advanced data processing and chemometrics. These statistical methods can extract meaningful patterns from large datasets, such as those generated by multiple GC-MS runs of different samples.

Principal Component Analysis (PCA) is a widely used chemometric technique in the study of essential oils. By applying PCA to the GC-MS data, the complex information from dozens or hundreds of detected compounds can be reduced to a few principal components (PCs) that describe the major sources of variation in the data. This allows for the classification of essential oil samples based on their terpene composition. For example, PCA can visually group different species of plants based on their chemical profiles, where the presence and relative abundance of compounds like this compound contribute to the sample's score and loading on the PCA plot. Other methods, such as Hierarchical Cluster Analysis (HCA), can be used alongside PCA to further confirm the groupings and relationships between samples based on their chemical similarity. These chemometric tools are invaluable for quality control, geographical origin studies, and understanding the chemical diversity of natural products containing this compound.

Ecological Roles and Chemical Communication of Trans Alpha Bergamotene

Function as an Insect Pheromone and Semiochemical

As a semiochemical, trans-alpha-bergamotene is integral to insect communication, influencing critical behaviors necessary for survival and reproduction. researchgate.net It can act as a pheromone, a chemical signal that triggers a social response in members of the same species.

Research has identified this compound as a key component of the male-produced sex attractant pheromone in the parasitoid wasp, Melittobia digitata. researchgate.netnih.govpherobase.com This was the first identification of a male-produced sex attractant in the parasitic Hymenoptera. researchgate.netnih.gov In this species, the blind, flightless males release a blend of alpha- and beta-trans-bergamotene to attract females, which initiates an elaborate courtship behavior. researchgate.netnih.gov

Studies have demonstrated that females of M. digitata exhibit a significant response to synthetic isomers of trans-bergamotene, confirming its function as a sex attractant. researchgate.net The blend of both α- and β-isomers is crucial for eliciting the full behavioral response in females.

Table 1: Behavioral Response of Melittobia digitata Females to Pheromone Components

| Compound Tested | Female Response (%) | Significance |

|---|---|---|

| α-trans-Bergamotene | Significant attraction | Active component of male sex pheromone researchgate.netnih.gov |

| β-trans-Bergamotene | Significant attraction | Active component of male sex pheromone researchgate.netnih.govwikipedia.org |

| Blend of α- and β-trans-Bergamotene | Strongest attraction | Mimics natural male pheromone release researchgate.net |

The role of this compound extends beyond a single species, influencing a variety of insect behaviors. As a pheromone, it is a key factor in chemical communication that can dictate mating success. nih.gov Its presence can signal the location of a potential mate, initiating reproductive behaviors. researchgate.netnih.gov

Furthermore, this compound acts as a kairomone—a chemical emitted by one species that benefits another. In the context of predation, plants release this compound when damaged by herbivores. This volatile signal is then used by predatory insects to locate their prey. wikipedia.orgtechscience.com This interaction influences predation patterns and contributes to the natural control of herbivore populations. techscience.comsmolecule.com For parasitoid wasps, these plant-emitted volatiles serve as crucial cues for locating hosts, thereby influencing host-finding and parasitism rates. thegoodscentscompany.com

Inter-organismal Interactions in Plant Ecosystems

In plant ecosystems, this compound is a key mediator of complex interactions, particularly in the context of defense against herbivores. It is a central component of a plant's "cry for help" when under attack.

Plants utilize indirect defense mechanisms, wherein they release volatile organic compounds (VOCs) in response to herbivore damage to attract the natural enemies of those herbivores. mdpi.comnih.gov this compound is one of the prominent sesquiterpenes released as part of this defense strategy. techscience.comnih.gov When an insect feeds on a plant's leaves, the plant's tissues respond by synthesizing and emitting a specific blend of volatiles, which includes this compound. techscience.com This chemical plume acts as a long-distance signal, guiding predators and parasitoids to the location of the herbivore, thus reducing plant damage and enhancing the plant's fitness. nih.gov

Specific and well-documented examples illustrate the role of this compound in attracting natural enemies.

Wild Tobacco (Nicotiana attenuata) and Manduca sexta : The wild tobacco plant has a dual relationship with the tobacco hawk moth, Manduca sexta. At night, the flowers emit this compound to attract the adult moths for pollination. wikipedia.orgmpg.de However, when the leaves are attacked by the moth's larvae (caterpillars), the plant releases the very same compound during the day. wikipedia.orgmpg.de This daytime emission attracts predatory insects, such as the big-eyed bug (Geocoris pallens), which prey on the Manduca sexta eggs and young larvae. techscience.commpg.de This tissue-specific emission of a single compound allows the plant to resolve the conflict of having its pollinator also be its herbivore. mpg.deresearchgate.net

Maize (Zea mays) and Cotesia marginiventris : When maize plants are damaged by lepidopteran herbivores, they release a blend of volatiles that includes (E)-α-bergamotene. nih.gov This volatile blend is highly attractive to parasitoid wasps like Cotesia marginiventris, which lay their eggs inside the herbivorous caterpillars. The wasp larvae then develop within the caterpillar, eventually killing it. The emission of this compound is therefore a key component of the maize plant's indirect defense signal that recruits these parasitoids. thegoodscentscompany.comnih.gov

Table 2: Examples of this compound in Tritrophic Interactions

| Plant | Herbivore | Attracted Natural Enemy | Role of this compound |

|---|---|---|---|

| Wild Tobacco (Nicotiana attenuata) | Tobacco Hornworm (Manduca sexta) | Big-eyed Bug (Geocoris pallens) | Attracts predators to eggs and larvae techscience.commpg.de |

| Maize (Zea mays) | Lepidopteran larvae (e.g., Spodoptera littoralis) | Parasitoid Wasp (Cotesia marginiventris) | Attracts parasitoids to the herbivore host thegoodscentscompany.comnih.gov |

The production and release of this compound are tightly regulated by internal plant signaling pathways. When a plant is wounded by an herbivore, a cascade of biochemical events is initiated. mdpi.com Phytohormones, particularly jasmonic acid (JA), play a central role in this process. mdpi.comnih.gov

The mechanical damage and chemical elicitors from the herbivore's oral secretions trigger the octadecanoid pathway, leading to a rapid increase in the synthesis of active jasmonates. nih.gov This hormonal signal then spreads systemically throughout the plant, activating the transcription of defense-related genes. mdpi.com Among these are genes that code for terpene synthases, the enzymes responsible for producing various terpenes. In Nicotiana attenuata, the gene NaTPS38 has been identified as the specific sesquiterpene synthase that produces (E)-α-bergamotene in both flowers and herbivore-damaged leaves. mpg.deresearchgate.net The activation of this signaling pathway thus translates the detection of an herbivore threat into the production of a specific chemical defense signal.

Dual Functionality in Pollinator Attraction and Herbivore Defense (e.g., Nicotiana attenuata)

The wild tobacco plant, Nicotiana attenuata, demonstrates a sophisticated chemical ecology strategy centered around the sesquiterpene this compound, officially named (E)-α-bergamotene in much of the research literature. This single compound performs a critical dual role that addresses the ecological dilemma of having a pollinator that is also a herbivore. The plant's primary pollinator is the adult tobacco hawk moth (Manduca sexta), whose larvae are voracious herbivores of the plant.

Research has revealed that Nicotiana attenuata employs a tissue-specific and time-dependent emission of (E)-α-bergamotene to navigate this conflict. wikipedia.orgresearchgate.net At night, the plant's flowers release the compound to attract adult Manduca sexta moths for pollination. wikipedia.org Studies have shown that this volatile increases the pollination success by encouraging the moths to keep their proboscis in the flower for a longer duration. researchgate.net

Conversely, during the day, when the herbivorous larvae of M. sexta are active, the plant's leaves produce and emit the very same compound. wikipedia.org In this context, (E)-α-bergamotene acts as an indirect defense mechanism. The volatile serves as a chemical cue that attracts predatory insects, such as the big-eyed bug (Geocoris pallens), which prey on the moth's eggs and larvae. smolecule.com This targeted emission strategy allows the plant to maximize its reproductive fitness by attracting pollinators while simultaneously protecting itself from the resulting herbivores.

The production of (E)-α-bergamotene in both flowers and leaves is regulated by a single gene, NaTPS38, a sesquiterpene synthase that evolved from a monoterpene synthase. researchgate.net This genetic mechanism highlights an elegant evolutionary solution, demonstrating how the differential expression of one gene can produce a compound that serves opposing ecological functions depending on the location and time of its release.

| Plant Tissue | Timing of Emission | Target Insect | Insect Role | Ecological Outcome |

|---|---|---|---|---|

| Flowers | Night | Manduca sexta (adult moth) | Pollinator | Attraction / Increased Pollination Success |

| Leaves | Day (when attacked) | Predators of M. sexta (e.g., Geocoris pallens) | Natural Enemy | Indirect Defense / Predation of Herbivores |

Mediation of Host Preference and Repellency in Herbivorous Insects (e.g., Myzus persicae, Gynaikothrips uzeli)

This compound plays a significant role in mediating the interactions between plants and herbivorous insects, influencing their choice of host plants through attraction or repellency.

Gynaikothrips uzeli: Research on the host preference of the leaf gall thrips, Gynaikothrips uzeli, among different Ficus species has identified trans-α-bergamotene as a key factor. Studies evaluating the behavioral preference of G. uzeli for the volatile organic compounds (VOCs) released by three Ficus species (F. benjamina, F. microcarpa, and F. elastica) found a significant negative correlation between the relative content of trans-α-bergamotene and the thrips' preference. This indicates that trans-α-bergamotene acts as a repellent or deterrent to G. uzeli, playing a role in the resistance of certain Ficus species to this pest.

| Herbivorous Insect | Observed Effect of this compound | Behavioral Outcome |

|---|---|---|

| Gynaikothrips uzeli (Leaf Gall Thrips) | Negative correlation with preference | Repellency / Host Deterrence |

| Myzus persicae (Green Peach Aphid) | Role not specifically determined; preference is based on complex volatile blends and plant nutrition. | N/A |

Synergistic Effects and Blend Composition in Chemical Signaling

In nature, chemical communication rarely relies on a single compound. Instead, plants release a complex blend of volatile organic compounds (VOCs), and the ecological meaning of the signal is often determined by the specific composition and ratio of these chemicals. This compound is a component of such blends, and its effectiveness can be significantly enhanced through synergistic interactions with other volatiles.

For example, herbivore-induced plant volatiles (HIPVs) often function as a "call for help" to attract natural enemies of the herbivores. This blend can be more effective than any single component. Research on maize plants has shown that the transformation of Arabidopsis with a maize terpene synthase gene (TPS10) led to the production of a blend of sesquiterpenes, including (E)-β-farnesene and (E)-α-bergamotene. This specific blend made the transgenic plants significantly more attractive to the parasitoid wasp Cotesia marginiventris, which uses these odors to locate its hosts. This demonstrates a synergistic effect where the combination of volatiles creates a more potent and reliable signal for the predatory insect than either compound might alone.

The response of insects to a volatile blend can also be concentration-dependent. For instance, laboratory olfactometer assays have shown that different concentrations of this compound can elicit opposing behaviors in different insects. Low concentrations (0.1-1 ng/μL) can attract predatory insects, while higher concentrations (10-100 ng/μL) can repel certain lepidopteran herbivores. smolecule.com This highlights how the quantity and context of this compound within a plant's volatile profile are crucial for its function in chemical signaling.

Interactions with Abiotic Environmental Stresses

The emission of plant volatiles, including this compound, is not static and can be significantly influenced by abiotic environmental stresses such as drought, extreme temperatures, and high ozone levels. researchgate.netmdpi.com These stressors can alter a plant's physiological state, leading to changes in the biosynthesis and release of VOCs. nih.gov

A specific study on Nicotiana attenuata investigated the role of the sesquiterpenes (E)-α-bergamotene and (E)-β-farnesene in protecting the plant against ozone, UVB radiation, and drought stress. The research found that while these compounds are effective at quenching ozone in vitro, their emission from the plant did not provide protection against the damaging effects of these particular abiotic stressors in vivo. thegoodscentscompany.com This suggests that while some volatiles may have protective properties against certain stresses, the role of this compound in N. attenuata may be more specialized for biotic interactions rather than as a general defense against these specific abiotic challenges.

Generally, mild to moderate drought stress can sometimes lead to an increase in the emission of certain terpenoids as the plant's metabolism shifts. However, severe or prolonged stress typically leads to a significant reduction in VOC emissions due to factors like stomatal closure and reduced photosynthetic activity, which limits the carbon precursors needed for volatile synthesis. researchgate.netmdpi.com Temperature also plays a critical role, as the activity of enzymes like terpene synthases is temperature-dependent, and high temperatures can increase the volatility of compounds, leading to higher emission rates up to a certain threshold.

Biological Activities and Cellular Mechanisms of Trans Alpha Bergamotene

Antimicrobial Properties and Antifungal Potential

Efficacy against Bacterial and Fungal Pathogens

While comprehensive studies on the isolated trans-α-bergamotene are limited, its presence in certain essential oils has been correlated with activity against a range of pathogens. For instance, essential oils containing bergamotene (B12702309) derivatives have demonstrated inhibitory effects against various bacterial and fungal strains. researchgate.net

The antifungal potential of trans-α-bergamotene has been noted in studies of essential oils from plants like Salvia sclarea (Clary Sage), which have shown activity against soil-borne pathogens. nist.gov Similarly, essential oils from Clausena lansium (Wampee), which contain trans-α-bergamotene, have displayed noteworthy antifungal activity against several Candida species. nih.gov However, the specific contribution of trans-α-bergamotene to this activity is not always clearly delineated from the synergistic effects of the other components in the essential oil.

| Essential Oil Source | Pathogen(s) | Observed Effect |

| Salvia sclarea | Soil-borne fungal pathogens | Antifungal activity |

| Clausena lansium | Candida albicans, C. tropicalis, C. glabrata, C. krusei, C. parapsilosis | Antifungal activity |

| Bergamot Essential Oil | Listeria monocytogenes | Variable antibacterial susceptibility |

This table presents findings from studies on essential oils containing trans-alpha-Bergamotene, not the isolated compound itself.

Underlying Mechanisms of Action

The precise mechanisms through which trans-α-bergamotene exerts its antimicrobial effects are not yet fully elucidated. However, the lipophilic nature of sesquiterpenes like trans-α-bergamotene suggests a likely interaction with the cell membranes of microorganisms. This interaction can lead to a disruption of the membrane's structural integrity, altering its fluidity and permeability. Such changes can impair vital cellular processes, including nutrient uptake, waste removal, and the maintenance of ion gradients, ultimately leading to cell death. Further research is required to specifically characterize the molecular targets and pathways affected by trans-α-bergamotene in bacterial and fungal cells.

Insecticidal and Pest Control Research

trans-α-Bergamotene plays a significant role in plant-insect interactions, acting as a semiochemical that can influence insect behavior. smolecule.com This has led to research into its potential applications in pest control, primarily through indirect defense mechanisms.

Direct Toxicological Effects on Insect Physiology

Currently, there is limited available research detailing the direct toxicological effects of isolated trans-α-bergamotene on the physiology of various insect pests. While some essential oils containing this compound may exhibit insecticidal properties, the specific lethal or sublethal physiological impacts attributable solely to trans-α-bergamotene have not been extensively documented.

Behavioral Disruption and Repellent Effects

The most well-documented aspect of trans-α-bergamotene in pest control is its role in attracting natural enemies of herbivorous pests. smolecule.com For example, some plants release trans-α-bergamotene in response to herbivore damage, which in turn attracts predatory insects and parasitoids that prey on the herbivores. This is a form of indirect plant defense.

A notable example is the complex relationship between the tobacco plant (Nicotiana attenuata), the tobacco hawk moth (Manduca sexta), and predatory insects. At night, the plant's flowers emit trans-α-bergamotene to attract the moths for pollination. wikipedia.org However, during the day, the leaves produce the same compound to attract predatory insects that consume the moth's eggs and larvae, thereby protecting the plant. wikipedia.org This demonstrates a sophisticated ecological strategy involving behavioral manipulation of different insect species.

Anti-inflammatory and Immunomodulatory Investigations

Preliminary research suggests that bergamotenes, including trans-α-bergamotene, may possess anti-inflammatory and immunomodulatory properties. researchgate.netnih.gov Much of the current understanding is derived from studies on bergamot essential oil, which is a complex mixture of compounds.

Investigations into a furocoumarin-free fraction of bergamot essential oil (BEO-FF) have shown significant anti-inflammatory effects in animal models. nih.govresearchgate.net Pre-treatment with BEO-FF was found to reduce paw edema induced by carrageenan. nih.govresearchgate.net This was associated with a significant reduction in the levels of key pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in paw homogenates. nih.govresearchgate.net Furthermore, a decrease in nitrite/nitrate and prostaglandin (B15479496) E2 (PGE2) content in exudates was observed. nih.govresearchgate.net While these findings are promising, further research is needed to determine the specific contribution of trans-α-bergamotene to these anti-inflammatory and immunomodulatory activities.

| Pro-inflammatory Mediator | Effect Observed with BEO-FF Treatment |

| Interleukin-1β (IL-1β) | Significant reduction |

| Interleukin-6 (IL-6) | Significant reduction |

| Tumor Necrosis Factor-α (TNF-α) | Significant reduction |

| Nitrite/Nitrate | Reduction in exudates |

| Prostaglandin E2 (PGE2) | Reduction in exudates |

This table reflects the effects of a furocoumarin-free fraction of bergamot essential oil (BEO-FF), not solely this compound.

In vitro and In vivo Studies on Inflammatory Pathways

While the general class of bergamotene sesquiterpenoids is recognized for potential anti-inflammatory properties, specific studies focusing exclusively on isolated this compound are limited. researchgate.net The majority of the current understanding is derived from in vitro and in vivo research on essential oils where this compound is one of many components.

For instance, essential oils containing this compound have been evaluated for their anti-inflammatory effects. However, attributing the observed activity directly to this compound is challenging due to the synergistic or additive effects of other compounds within the oil. A comprehensive review of bergamotenes highlights their potential as anti-inflammatory agents, though it underscores that the biotechnological application of these compounds is still not fully explored. researchgate.net Further research using the purified compound is necessary to delineate its specific contribution to the modulation of inflammatory pathways.

Modulation of Immune Responses

The immunomodulatory effects of this compound are an emerging area of study, with current knowledge suggesting potential immunosuppressive activities for the broader bergamotane sesquiterpenoid class. researchgate.net Derivatives of bergamotene isolated from the mushroom Craterellus odoratus have demonstrated strong inhibitory effects on the proliferation of B lymphocytes induced by lipopolysaccharides (LPS) in mice. researchgate.net Another related compound, the bergamotene lactone massarinolin B, showed significant activity against the proliferation of both LPS-induced B lymphocytes and Concanavalin A-induced T lymphocytes. researchgate.net

These findings suggest that compounds with a bergamotane skeleton can modulate immune cell responses. However, as with inflammatory activities, studies specifically investigating the effect of isolated this compound on immune cell function, cytokine production, and signaling pathways are required to confirm its direct role and mechanism of action in modulating immune responses.

Cytotoxic and Antiproliferative Effects in Cellular Models

The potential of this compound as a cytotoxic or antiproliferative agent has been primarily investigated through the study of essential oils containing the compound. Direct evaluation of the pure substance is not extensively documented, which makes it necessary to interpret the findings from essential oil studies with caution. researchgate.net

One study investigated the essential oil of Ocimum americanum, which contains 5.32% this compound. This oil demonstrated potent activity against LNCaP and PC-3 prostate cancer cell lines. researchgate.net While these results are promising, the authors of a 2023 review emphasize the necessity of evaluating isolated and pure bergamotene compounds to eliminate the confounding effects and potential synergistic actions of other constituents in the essential oil. researchgate.net

| Source | Compound/Mixture | This compound Content | Tested Cell Lines | Observed Effect |

|---|---|---|---|---|

| Ocimum americanum | Essential Oil | 5.32% | LNCaP and PC-3 (Prostate Cancer) | Potent Activity |

Other Reported Biological Activities (e.g., Antidiabetic, Plant Growth Regulation)

Beyond its potential role in inflammation and cancer, this compound and related compounds have been explored for other biological functions, notably in antidiabetic and plant growth-regulating capacities. researchgate.netnih.gov

Antidiabetic Activity

The antidiabetic potential of bergamotane sesquiterpenoids has been identified through in vitro enzymatic assays. A study on compounds isolated from the plant pathogenic fungus Penicillium expansum identified two new bergamotane sesquiterpene lactones, expansolides C and D. An epimeric mixture of these compounds exhibited potent α-glucosidase inhibitory activity, a key mechanism for controlling postprandial hyperglycemia. nih.gov Their inhibitory capacity was significantly stronger than that of acarbose, a standard drug used for this purpose. nih.gov This finding highlights the potential of the bergamotane scaffold in developing new antidiabetic agents, although the activity of this compound itself has not been reported. nih.govnih.gov

| Compound | Source | IC50 (mM) |

|---|---|---|

| Expansolides C and D (mixture) | Penicillium expansum | 0.50 ± 0.02 |

| Acarbose (Positive Control) | N/A | 1.90 ± 0.05 |

Plant Growth Regulation

Volatile organic compounds (VOCs) produced by fungi of the genus Trichoderma have been shown to promote plant growth. Research has indicated that Arabidopsis thaliana seedlings exposed to VOCs from Trichoderma species experienced increased growth. researchgate.net Notably, these Trichoderma species are known producers of bergamotene, suggesting a possible role for this sesquiterpene in mediating plant-fungus interactions and promoting plant development. researchgate.net The effect was observed after 3 and 5 days of inoculation, indicating a direct influence of the fungal volatiles on the plant's growth mechanisms. researchgate.net

| Organism | Volatile Compound Class | Affected Plant | Observed Effect |

|---|---|---|---|

| Trichoderma species | Bergamotene (among other VOCs) | Arabidopsis thaliana | Increased plant growth |

Structure Activity Relationship Sar Studies of Trans Alpha Bergamotene and Analogues

Importance of Stereochemical Configuration for Biological Efficacy

Stereochemistry, the spatial arrangement of atoms within a molecule, is a critical determinant of the biological activity of chiral natural products. nih.gov For molecules like trans-alpha-bergamotene, which possess multiple stereoisomers, the specific configuration can dramatically influence how the compound interacts with biological receptors, such as enzymes or membrane proteins. nih.govmhmedical.com These biological targets are themselves chiral, leading to stereospecific recognition and binding. Consequently, different isomers of the same compound can exhibit widely varying potencies and even different types of biological effects. nih.gov

Elucidation of Active Pharmacophores through Chemical Modification

Identifying the active pharmacophore—the precise ensemble of steric and electronic features necessary for biological activity—is a primary goal of SAR studies. While specific studies detailing the systematic chemical modification of this compound are not extensively documented in publicly available literature, the principles of this approach are well-established. This process typically involves synthesizing a series of analogues where specific parts of the molecule are altered to probe their importance. cornellpharmacology.org

For sesquiterpenoids, key structural features that are often modified include:

The bicyclic core: Altering the ring structure can determine its necessity for activity.

The isopentenyl side chain: Modifications such as saturation of the double bond, changing its position, or adding functional groups can reveal its role in receptor binding.

Methyl groups: The position and stereochemistry of methyl groups can be crucial for creating the correct molecular shape for target interaction.

By synthesizing and testing these analogues, researchers can map the regions of the molecule that are essential for activity. For example, the synthesis and biological evaluation of modified analogues of the antimitotic agent curacin A, a complex terpenoid, revealed which parts of the molecule were crucial for its potent activity. acs.org Similar approaches could be applied to this compound to identify the key features responsible for its reported insecticidal or antimicrobial properties.

Comparative Analysis of Biological Activities Among Bergamotene (B12702309) Isomers

Bergamotene exists in several isomeric forms, primarily the structural isomers alpha- and beta-bergamotene, which differ in the position of a double bond, and their respective stereoisomers, cis and trans. wikipedia.org Comparative studies of these isomers reveal that subtle structural differences can lead to distinct biological functions.

This compound is known for its role in complex ecological interactions. For instance, the tobacco plant Nicotiana attenuata emits this isomer from its flowers at night to attract pollinators, while the leaves produce it during the day to attract predators of herbivores. wikipedia.org

cis-alpha-Bergamotene also plays a role in plant defense, with its emission often induced by herbivore attacks. researchgate.net

trans-beta-Bergamotene has been identified as a pheromone for certain insects, such as the wasp Melittobia digitata. wikipedia.org

While both cis and trans isomers of alpha-bergamotene (B91395) are involved in plant defense, their specific roles and efficacy can differ, suggesting that the geometric configuration of the molecule is recognized differently by insect receptors. The trans configuration generally creates a more linear or extended molecular shape compared to the cis configuration, which can significantly alter its binding affinity to specific olfactory or gustatory receptors in insects. The table below summarizes the primary reported roles of different bergamotene isomers, illustrating the functional divergence arising from isomerism.

| Isomer | Structural Class | Primary Reported Biological Role |

| This compound | Geometric and structural isomer | Plant defense (attracts predators), pollinator attractant |

| cis-alpha-Bergamotene | Geometric and structural isomer | Plant defense (herbivore-induced volatile) |

| trans-beta-Bergamotene | Geometric and structural isomer | Insect pheromone |

| cis-beta-Bergamotene | Geometric and structural isomer | Component of various essential oils |

This table is generated based on information from available research indicating distinct primary roles for different isomers. wikipedia.orgresearchgate.net

Assessment of Activity Differences with Related Sesquiterpenoids